ethyl 5-azido-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-azido-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an azido group (-N3) at the 5-position and a carboxylate ester group at the 4-position of the pyrazole ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-carboxylate as the starting material.
Azidation Reaction: The azido group is introduced through an azidation reaction, often using sodium azide (NaN3) as the azidating agent.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.
Substitution: Various nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amino derivatives of pyrazole.
Substitution Products: Alkylated pyrazoles.
Scientific Research Applications
Chemistry: Ethyl 5-azido-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the role of pyrazole derivatives in biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 5-azido-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the azido group.
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Contains an amino group instead of the azido group.
Ethyl 5-azido-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Features a pyridine ring attached to the pyrazole ring.
Uniqueness: Ethyl 5-azido-1H-pyrazole-4-carboxylate is unique due to the presence of the azido group, which imparts distinct chemical reactivity compared to other pyrazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-azido-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-2-13-6(12)4-3-8-9-5(4)10-11-7/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJHWJVEYJIYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618577 | |
Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53411-88-4 | |
Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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